L-arabinaric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

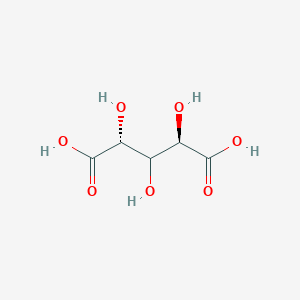

L-arabinaric acid is an arabinaric acid. It is a conjugate acid of a L-arabinarate(1-). It is an enantiomer of a D-arabinaric acid.

Aplicaciones Científicas De Investigación

Coordination Chemistry

Synthesis of Coordination Polymers

Recent studies have demonstrated the synthesis of coordination polymers using L-arabinaric acid as a ligand. These polymers have shown promise in the sequestration of heavy metals from aqueous solutions. For instance, coordination polymers formed with zinc(II) and lead(II) ions exhibited crystalline structures suitable for analysis, while those with copper(II) resulted in less desirable gummy solids . The ability of these polymers to incorporate lead ions has been particularly noteworthy, indicating their potential for environmental applications.

Characterization Techniques

The characterization of these coordination polymers typically involves techniques such as:

- Ultraviolet-Visible Spectroscopy (UV-Vis) : Used to assess the electronic transitions within the polymers.

- Fourier Transform Infrared Spectroscopy (FTIR) : Employed to identify functional groups and confirm the presence of this compound in the coordination frameworks.

- Atomic Absorption Spectrometry (AAS) : Utilized to quantify the amount of lead removed from solution .

Environmental Remediation

Heavy Metal Sequestration

This compound-based coordination polymers have been investigated for their effectiveness in removing heavy metals like lead from contaminated water sources. The study conducted at the University of San Carlos demonstrated that these polymers could significantly reduce lead concentrations through a process known as biosorption. This method capitalizes on the natural affinity of carbohydrate-based materials for binding heavy metals, making it a sustainable approach to environmental cleanup .

Case Study: Lead Removal

In a specific case study, immobilized root tissues of Amaranthus spinosus and dead Saccharomyces cerevisiae were used alongside this compound derivatives. These materials showed considerable efficacy in lead absorption from aqueous solutions, highlighting the potential for developing eco-friendly remediation strategies using naturally occurring biopolymers .

Enzymatic Applications

Enzyme Hydrolysis

This compound has been explored as a substrate in enzymatic reactions, particularly in the hydrolysis processes catalyzed by lactonases. These enzymes have shown specificity towards various lactones derived from sugars, including those related to this compound. The structural characteristics of this compound make it a suitable candidate for studying enzyme-substrate interactions and understanding enzymatic mechanisms at a molecular level .

Summary Table of Applications

Propiedades

Fórmula molecular |

C5H8O7 |

|---|---|

Peso molecular |

180.11 g/mol |

Nombre IUPAC |

(2R,4R)-2,3,4-trihydroxypentanedioic acid |

InChI |

InChI=1S/C5H8O7/c6-1(2(7)4(9)10)3(8)5(11)12/h1-3,6-8H,(H,9,10)(H,11,12)/t2-,3-/m1/s1 |

Clave InChI |

NPTTZSYLTYJCPR-PWNYCUMCSA-N |

SMILES |

C(C(C(=O)O)O)(C(C(=O)O)O)O |

SMILES isomérico |

[C@@H](C([C@H](C(=O)O)O)O)(C(=O)O)O |

SMILES canónico |

C(C(C(=O)O)O)(C(C(=O)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.